molecular formula C16H16O4S B12544603 2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid CAS No. 653588-46-6

2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid

Cat. No.: B12544603
CAS No.: 653588-46-6
M. Wt: 304.4 g/mol
InChI Key: DGRXTNVSVYNFOF-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid is an organic compound with a complex structure that includes a sulfonyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid typically involves multiple steps, including the formation of the sulfonyl group and its subsequent attachment to the propanoic acid backbone. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction can lead to the formation of sulfides or thiols.

Scientific Research Applications

2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) . The compound’s structure allows it to fit into the active site of COX enzymes, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing organic molecules, such as:

Uniqueness

What sets 2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid apart is its specific structural configuration, which imparts unique chemical properties and potential biological activities

Properties

CAS No.

653588-46-6

Molecular Formula

C16H16O4S

Molecular Weight

304.4 g/mol

IUPAC Name

2-methyl-2-(4-phenylphenyl)sulfonylpropanoic acid

InChI

InChI=1S/C16H16O4S/c1-16(2,15(17)18)21(19,20)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18)

InChI Key

DGRXTNVSVYNFOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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